Ezh2-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

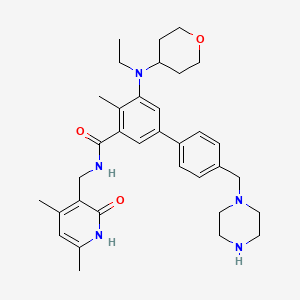

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(piperazin-1-ylmethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O3/c1-5-39(29-10-16-42-17-11-29)32-20-28(27-8-6-26(7-9-27)22-38-14-12-35-13-15-38)19-30(25(32)4)33(40)36-21-31-23(2)18-24(3)37-34(31)41/h6-9,18-20,29,35H,5,10-17,21-22H2,1-4H3,(H,36,40)(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXATYQKHRGXYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCNCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ezh2-IN-13: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-13 is a potent and specific inhibitor of EZH2. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site within the SET domain of EZH2. By occupying this site, this compound prevents the transfer of a methyl group from SAM to its substrate, histone H3 lysine 27. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark results in the derepression of target genes, including tumor suppressor genes, thereby inducing anti-proliferative effects in cancer cells.

dot

Caption: this compound competitively inhibits SAM binding to EZH2.

Quantitative Data

Biochemical and cellular potency of this compound is critical for its characterization and development. The following tables summarize the key quantitative data for this compound, identified as compound 73 in patent WO2017139404.

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | EZH2 | < 100 |

| Cellular Assay | H3K27me3 levels | < 500 |

Table 1: Inhibitory Potency of this compound.

| Parameter | Value |

| Molecular Weight | 617.78 |

| Formula | C37H43N5O4 |

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of EZH2 inhibitors. The following sections provide methodologies for key assays used to characterize the mechanism of action of this compound.

Biochemical EZH2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the methyltransferase activity of recombinant EZH2 in a biochemical setting. A common method is the Scintillation Proximity Assay (SPA).

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

S-[3H]-adenosyl-L-methionine (SAM)

-

Biotinylated histone H3 (1-25) peptide substrate

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)

-

Test compound (this compound)

-

Microplates (e.g., 384-well)

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the assay buffer, recombinant PRC2 complex, and the biotinylated H3 peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding S-[3H]-adenosyl-L-methionine.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of unlabeled SAM.

-

Add streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the beads.

-

Incubate to allow for bead-peptide binding.

-

Measure the radioactivity using a scintillation counter. The proximity of the [3H]-methyl group to the bead generates a light signal.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Workflow for a biochemical EZH2 inhibition assay.

Cellular H3K27me3 Quantification Assay

This assay measures the ability of a compound to inhibit EZH2 activity within a cellular context by quantifying the levels of the H3K27me3 mark. This can be performed using an in-cell Western assay or high-content imaging.

Materials:

-

Cancer cell line with high EZH2 expression (e.g., a lymphoma cell line)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (for normalization)

-

Secondary antibodies conjugated to fluorescent dyes (e.g., IRDye 800CW and IRDye 680RD)

-

Fixation and permeabilization buffers

-

Blocking buffer

-

Microplates (e.g., 96-well)

Protocol:

-

Seed cells in a microplate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO for a specified duration (e.g., 72-96 hours).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking buffer.

-

Incubate the cells with the primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate the cells with the corresponding fluorescently labeled secondary antibodies.

-

Wash the cells to remove unbound secondary antibodies.

-

Scan the plate using an imaging system (e.g., LI-COR Odyssey) to detect the fluorescence signals for both H3K27me3 and total H3.

-

Normalize the H3K27me3 signal to the total H3 signal for each well.

-

Calculate the percent inhibition of H3K27me3 for each compound concentration relative to the DMSO control and determine the cellular IC50 value.

dot

Caption: Workflow for a cellular H3K27me3 quantification assay.

Downstream Signaling and Biological Effects

The inhibition of EZH2 by this compound and the subsequent reduction in H3K27me3 levels lead to the reactivation of a cohort of silenced genes. Many of these genes are tumor suppressors that, when expressed, can induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells.

dot

Caption: Downstream biological effects of this compound.

Conclusion

This compound is a potent inhibitor of EZH2 methyltransferase activity. Its mechanism of action is centered on the competitive inhibition of SAM binding, leading to a reduction in H3K27me3 and the reactivation of tumor suppressor genes. This detailed technical guide provides the foundational knowledge and experimental protocols necessary for researchers and drug development professionals to effectively study and utilize this compound in their research endeavors. The provided methodologies offer a starting point for the robust characterization of this and other EZH2 inhibitors.

Ezh2-IN-13: A Technical Guide to a Potent EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezh2-IN-13 is a potent small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a critical epigenetic regulator, EZH2 plays a central role in cell differentiation and is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of the function of this compound and similar potent EZH2 inhibitors, their mechanism of action, and relevant experimental protocols for their characterization. While specific quantitative data for this compound is not publicly available, this guide leverages data from other well-characterized, potent EZH2 inhibitors to provide a comprehensive understanding of its expected biological activity and utility in research and drug development.

Introduction to EZH2 Function

EZH2 is a histone methyltransferase that specifically catalyzes the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27).[1] This methylation mark, particularly H3K27me3, is a hallmark of transcriptionally silent chromatin.[1] As the enzymatic core of the PRC2 complex, which also includes essential subunits like SUZ12 and EED, EZH2-mediated gene silencing is crucial for normal development, including stem cell maintenance and lineage commitment.[1][2]

In the context of cancer, overexpression or gain-of-function mutations of EZH2 are frequently observed and contribute to tumorigenesis by silencing tumor suppressor genes.[3] This aberrant epigenetic silencing promotes uncontrolled cell proliferation, inhibits differentiation, and can contribute to therapeutic resistance.[3][4] Consequently, the inhibition of EZH2's catalytic activity has emerged as a promising therapeutic strategy in oncology.[3]

Mechanism of Action of EZH2 Inhibitors

This compound is classified as a potent EZH2 inhibitor.[5] Like other well-studied EZH2 inhibitors, it is expected to function as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site within the SET domain of EZH2.[6][7] By occupying this site, the inhibitor prevents the transfer of a methyl group from SAM to H3K27, thereby blocking the formation of H3K27me3.

The primary consequence of EZH2 inhibition is the global reduction of H3K27me3 levels. This leads to the reactivation of PRC2 target genes, including tumor suppressors, which can in turn induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7][8]

Quantitative Data for Potent EZH2 Inhibitors

While specific biochemical and cellular potency data for this compound are not publicly available, the following tables summarize the activity of other well-characterized, potent EZH2 inhibitors to provide a comparative context for its expected efficacy.

Table 1: Biochemical Potency of Representative EZH2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| GSK126 | EZH2 (wild-type) | 9.9 | Radioactive Methyltransferase Assay | [7] |

| GSK126 | EZH2 (Y641F mutant) | 2.5 | Radioactive Methyltransferase Assay | [7] |

| EPZ-6438 (Tazemetostat) | EZH2 (wild-type) | 2.5 | AlphaLISA | [2] |

| EPZ-6438 (Tazemetostat) | EZH2 (Y646F mutant) | 4 | AlphaLISA | [9] |

| UNC1999 | EZH2 (wild-type) | <10 | Radioactive Methyltransferase Assay | [10] |

| UNC1999 | EZH1 | 45 | Radioactive Methyltransferase Assay | [10] |

Table 2: Cellular Activity of Representative EZH2 Inhibitors

| Compound | Cell Line | EZH2 Status | IC50 (nM) - H3K27me3 Reduction | IC50 (nM) - Proliferation | Reference |

| GSK126 | HCC1806 (Breast Cancer) | Wild-type | 99 | >10,000 | [7] |

| GSK126 | WSU-DLCL2 (Lymphoma) | Y641F mutant | 17 | 280 | [7] |

| EPZ-6438 (Tazemetostat) | KARPAS-422 (Lymphoma) | Y641N mutant | 11 | 16 | [2] |

| EPZ-6438 (Tazemetostat) | Pfeiffer (Lymphoma) | A677G mutant | 37 | 37 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of potent EZH2 inhibitors.

Biochemical EZH2 Inhibition Assay (Radioactive)

This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 (1-25) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

S-adenosyl-L-methionine (SAM), unlabeled

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well filter plates

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRC2 complex, and the histone H3 peptide substrate.

-

Add the test inhibitor at various concentrations to the reaction mixture.

-

Initiate the reaction by adding a mixture of [³H]-SAM and unlabeled SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an excess of unlabeled SAM or another suitable stop solution.

-

Transfer the reaction mixture to a filter plate to capture the methylated peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 Quantification Assay (Western Blot)

This method assesses the ability of an EZH2 inhibitor to reduce the levels of H3K27me3 in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., lymphoma, breast cancer)

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with the test inhibitor at various concentrations for a specified duration (e.g., 72-96 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative reduction in methylation.

Cell Proliferation Assay

This assay determines the effect of an EZH2 inhibitor on the growth of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test inhibitor (e.g., this compound)

-

96-well clear or white-walled plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)

-

Plate reader

Procedure:

-

Seed cells at a low density in a 96-well plate.

-

After 24 hours, treat the cells with a serial dilution of the test inhibitor.

-

Incubate the cells for an extended period (e.g., 6-11 days), refreshing the medium with the inhibitor every 3-4 days.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows related to the function of this compound.

Caption: Mechanism of EZH2 inhibition by this compound.

Caption: Workflow for characterizing EZH2 inhibitors.

Conclusion

This compound is a potent inhibitor of EZH2, a key epigenetic regulator with significant implications in cancer biology. By inhibiting the methyltransferase activity of EZH2, this compound and similar compounds can reverse the aberrant gene silencing that drives tumorigenesis, making them valuable tools for research and potential therapeutic agents. The experimental protocols and comparative data provided in this guide offer a framework for the investigation and characterization of this compound and other novel EZH2 inhibitors. Further studies are warranted to elucidate the specific in vitro and in vivo properties of this compound.

References

- 1. EZH2: a pivotal regulator in controlling cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]

- 10. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]

Ezh2-IN-13: A Technical Guide to PRC2 Complex Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezh2-IN-13 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site within the SET domain of EZH2. By occupying this site, this compound prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels, a key repressive histone mark. The decrease in H3K27me3 results in the reactivation of silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.

Quantitative Data Summary

While specific quantitative data for this compound is detailed within patent WO2017139404 as compound 73, publicly accessible documentation is limited. The following tables represent typical data generated for potent EZH2 inhibitors and serve as a template for the expected activity of this compound.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | IC50 (nM) |

| Enzymatic Inhibition | Wild-Type EZH2 | < 10 |

| Enzymatic Inhibition | EZH2 (Y641F Mutant) | < 10 |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | IC50 (nM) |

| H3K27me3 Reduction | Lymphoma Cell Line (e.g., KARPAS-422) | < 50 |

| Cell Proliferation | Lymphoma Cell Line (e.g., KARPAS-422) | < 100 |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of EZH2 inhibitors. The following are standard methodologies for characterizing compounds like this compound.

Biochemical EZH2 Enzymatic Assay (Radiometric)

This assay quantifies the enzymatic activity of the PRC2 complex by measuring the incorporation of a radiolabeled methyl group from [³H]-SAM onto a histone H3 peptide substrate.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 peptide (e.g., residues 1-25)

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

S-adenosylmethionine (SAM), unlabeled

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 2.5 mM MgCl₂, 0.1% BSA

-

Stop Solution: 10% Trichloroacetic Acid (TCA)

-

Scintillation fluid

-

Filter plates (e.g., 96-well glass fiber)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, this compound or DMSO (vehicle control), and the PRC2 complex. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of unlabeled SAM and [³H]-SAM, followed by the histone H3 peptide substrate.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the reaction by adding cold TCA.

-

Transfer the reaction mixture to a filter plate and wash multiple times with TCA to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Cellular H3K27me3 Assay (Western Blot)

This method assesses the ability of this compound to reduce the levels of H3K27me3 in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for 72-96 hours.

-

Harvest the cells and lyse them using lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

-

Calculate the percent reduction in H3K27me3 for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound or DMSO.

-

Incubate the cells for a period of 6 to 14 days, depending on the cell line's doubling time, refreshing the medium with the compound every 3-4 days.

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizations

Signaling Pathway of PRC2-Mediated Gene Silencing and its Inhibition by this compound

Caption: Mechanism of PRC2-mediated gene silencing and its inhibition by this compound.

Experimental Workflow for Cellular H3K27me3 Assessment

Caption: Workflow for determining the cellular IC50 of this compound on H3K27me3 levels.

Ezh2-IN-13: A Technical Guide to its Role in Histone H3K27 Methylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Ezh2-IN-13, a potent and selective inhibitor of the histone methyltransferase EZH2, in the regulation of histone H3 lysine 27 (H3K27) methylation. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Core Concepts: EZH2 and H3K27 Methylation

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This complex plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me1, H3K27me2, and H3K27me3). H3K27me3 is a hallmark of facultative heterochromatin and is primarily associated with transcriptional repression of target genes. This silencing is crucial for maintaining cell identity, regulating development, and controlling cell proliferation. Dysregulation of EZH2 activity, often through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.

This compound: A Potent EZH2 Inhibitor

This compound, also identified as compound 73 in patent WO2017139404, is a small molecule inhibitor of EZH2. It is commercially available from various suppliers under the CAS Number 1403255-41-3 with a chemical formula of C34H45N5O3. This guide delves into the specifics of its inhibitory profile and its effects on H3K27 methylation.

Quantitative Data Summary

The inhibitory activity of this compound against both wild-type and mutant forms of EZH2, as well as its effect on cellular H3K27 methylation, has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data extracted from patent WO2017139404.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Enzyme | Assay Format | IC50 (nM) |

| EZH2 (Wild-Type) | PRC2 5-member complex, H3K27me0 peptide substrate | < 10 |

| EZH2 (Y641N Mutant) | PRC2 5-member complex, H3K27me2 peptide substrate | < 10 |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | EZH2 Status | Assay | IC50 (nM) |

| WSU-DLCL2 | Y641N Mutant | H3K27me3 AlphaLISA | < 10 |

Mechanism of Action

This compound functions as a competitive inhibitor of EZH2. While not explicitly stated in the available information for this specific compound, potent EZH2 inhibitors of this class typically compete with the cofactor S-adenosyl-L-methionine (SAM), the methyl group donor for the methylation reaction catalyzed by the SET domain of EZH2. By occupying the SAM-binding pocket, this compound prevents the transfer of a methyl group to the histone H3 tail, thereby inhibiting the formation of H3K27me1, H3K27me2, and H3K27me3.

Below is a diagram illustrating the canonical EZH2 signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in patent WO2017139404 for the characterization of this compound.

Biochemical Assay for EZH2 Inhibition

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of compounds against the PRC2 complex.

Materials:

-

Enzyme: Recombinant 5-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).

-

Substrate (for WT EZH2): Biotinylated histone H3 (1-25) peptide (H3K27me0).

-

Substrate (for mutant EZH2): Biotinylated histone H3 (1-25) peptide (H3K27me2).

-

Cofactor: S-adenosyl-L-methionine (SAM).

-

Detection Reagent: AlphaLISA® Toolbox detection kit (PerkinElmer).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Tween-20, 0.01% BSA.

-

Test Compound: this compound dissolved in DMSO.

-

Assay Plates: 384-well microplates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the assay wells.

-

Add 4 µL of the PRC2 enzyme solution (final concentration will vary depending on the lot, typically in the low nM range) in assay buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding 4 µL of a substrate/cofactor mix containing the biotinylated H3 peptide (final concentration ~200 nM) and SAM (final concentration at the Km for the respective enzyme) in assay buffer.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the AlphaLISA detection mix, containing streptavidin-donor beads and anti-H3K27me3 acceptor beads, prepared according to the manufacturer's instructions.

-

Incubate the plate in the dark for 60 minutes at room temperature.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.

Cellular Assay for H3K27me3 Inhibition

This protocol describes a cell-based assay to measure the inhibition of H3K27 trimethylation in a cellular context.

Materials:

-

Cell Line: WSU-DLCL2 (human diffuse large B-cell lymphoma, EZH2 Y641N mutant).

-

Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics.

-

Test Compound: this compound dissolved in DMSO.

-

Lysis Buffer: AlphaLISA Lysis Buffer (PerkinElmer).

-

Detection Kit: AlphaLISA SureFire® Ultra™ H3K27me3 Assay Kit (PerkinElmer).

-

Assay Plates: 96-well cell culture plates.

Procedure:

-

Seed WSU-DLCL2 cells into 96-well plates at a density of 50,000 cells per well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in cell culture medium from a DMSO stock.

-

Add 50 µL of the diluted compound or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Carefully remove the culture medium by aspiration.

-

Lyse the cells by adding 50 µL of 1X AlphaLISA Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.

-

Transfer 10 µL of the cell lysate to a 384-well ProxiPlate.

-

Add 5 µL of the AlphaLISA Acceptor Mix and incubate for 60 minutes at room temperature.

-

Add 5 µL of the AlphaLISA Donor Mix and incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Normalize the H3K27me3 signal to a housekeeping protein or total H3 signal if measured in parallel.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.

Ezh2-IN-13: A Technical Guide to its Mechanism and Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezh2-IN-13 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). As a key epigenetic regulator, EZH2 plays a critical role in cellular processes such as differentiation, proliferation, and stem cell maintenance through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.

This technical guide provides an in-depth overview of the mechanism of action of EZH2 inhibitors, exemplified by compounds with well-documented effects on gene expression, to infer the functional consequences of this compound. Due to the limited availability of publicly accessible, detailed gene expression data and experimental protocols specifically for this compound, this document leverages data from extensively studied EZH2 inhibitors, such as GSK126 and Tazemetostat (EPZ-6438), to provide a representative understanding of the anticipated effects of this class of compounds. This guide includes a summary of quantitative gene expression changes, detailed experimental methodologies for relevant assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction to EZH2 and its Inhibition

The Enhancer of Zeste Homolog 2 (EZH2) is a crucial enzyme in the regulation of gene expression. As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), its primary function is to catalyze the transfer of a methyl group to histone H3 at lysine 27.[1] This process, known as H3K27 methylation, can result in mono-, di-, and tri-methylation (H3K27me1, H3K27me2, and H3K27me3). The trimethylated form, H3K27me3, is a hallmark of facultative heterochromatin, a condensed state of chromatin that is generally associated with the silencing of gene transcription.[2]

The PRC2 complex, and by extension EZH2, is directed to specific gene promoters where it deposits the H3K27me3 mark, leading to the repression of target genes.[2] This mechanism is fundamental for normal development and cell differentiation.[3] However, the overexpression or mutation of EZH2 is a common feature in a variety of cancers, including lymphomas, prostate cancer, and breast cancer.[4] In these contexts, aberrant EZH2 activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and tumor progression.[5]

Small molecule inhibitors of EZH2, such as this compound, are designed to block the catalytic activity of the enzyme.[6] Most of these inhibitors are competitive with the S-adenosyl-L-methionine (SAM) cofactor, binding to the SAM-binding pocket within the SET domain of EZH2 and preventing the transfer of the methyl group to H3K27.[7] The reduction in global H3K27me3 levels leads to the de-repression and re-expression of previously silenced genes, including tumor suppressors. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]

Mechanism of Action of this compound

This compound is a potent inhibitor of EZH2.[6] While detailed biochemical and cellular characterization data for this compound are primarily found within patent literature (WO2017139404), its mechanism of action is understood to be consistent with other well-characterized EZH2 inhibitors.[6][8] The central mechanism involves the direct inhibition of the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels. This epigenetic reprogramming results in the reactivation of target gene expression.

Effect of EZH2 Inhibition on Gene Expression: Representative Data

Inhibition of EZH2 leads to significant changes in the transcriptional landscape of treated cells. The primary effect is the upregulation of genes that are direct targets of PRC2-mediated repression. However, downstream and indirect effects can also lead to the downregulation of other genes. The following tables summarize representative quantitative data from studies using well-characterized EZH2 inhibitors, which are expected to be comparable to the effects of this compound.

Table 1: Upregulated Genes Following EZH2 Inhibition in Diffuse Large B-cell Lymphoma (DLBCL) Cells

| Gene Symbol | Function | Fold Change (log2) | Cell Line | EZH2 Inhibitor | Reference |

| CDKN1A | Cell cycle inhibitor | 2.5 | Karpas-422 | EI1 | |

| TXNIP | Apoptosis and cell cycle arrest | 3.1 | WSU-DLCL2 | GSK126 | [7] |

| PMAIP1 (NOXA) | Pro-apoptotic protein | 2.8 | WSU-DLCL2 | GSK126 | [7] |

| BCL2L11 (BIM) | Pro-apoptotic protein | 2.2 | Karpas-422 | EI1 | |

| SOCS1 | Suppressor of cytokine signaling | 2.0 | Karpas-422 | EI1 |

Table 2: Upregulated Genes Following EZH2 Inhibition in Glioblastoma Stem Cells (GSCs)

| Gene Symbol | Function | Fold Change (log2) | Cell Line | EZH2 Inhibitor | Reference |

| MAFB | Neuronal differentiation | 1.8 | G7 | EPZ6438 | |

| ZIC2 | Neuronal development | 1.5 | E2 | EPZ6438 | |

| ZNF423 | Neuronal development | 1.3 | E2 | GSK343 | |

| NEUROD1 | Neuronal differentiation | 2.1 | G7 | UNC1999 | |

| TUBB3 | Neuronal cytoskeleton | 1.9 | G7 | EPZ6438 |

Table 3: Upregulated Osteogenic Genes Following EZH2 Knockdown in Pre-osteoblastic Cells

| Gene Symbol | Function | Fold Change (mRNA) | Cell Line | Method | Reference |

| Bglap | Bone formation marker | ~4.0 | MC3T3 | Ezh2 siRNA | |

| Alpl | Alkaline phosphatase, osteoblast marker | ~3.5 | MC3T3 | Ezh2 siRNA | |

| Sp7 (Osterix) | Osteoblast differentiation transcription factor | ~3.0 | MC3T3 | Ezh2 siRNA | |

| Phospho1 | Mineralization | ~2.5 | MC3T3 | Ezh2 siRNA | |

| Ibsp | Bone matrix protein | ~2.0 | MC3T3 | Ezh2 siRNA |

Experimental Protocols

Detailed experimental protocols for assessing the effect of EZH2 inhibitors on gene expression are crucial for reproducible research. The following sections provide generalized methodologies for key experiments.

Cell Culture and Treatment with EZH2 Inhibitor

-

Cell Seeding: Plate cells (e.g., DLBCL, GSC, or other cancer cell lines) in appropriate culture medium at a density that allows for logarithmic growth during the treatment period.

-

Inhibitor Preparation: Prepare a stock solution of the EZH2 inhibitor (e.g., this compound) in a suitable solvent such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Replace the culture medium with the medium containing the EZH2 inhibitor or vehicle control (DMSO). Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or longer for some assays).

-

Cell Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction, protein extraction).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

-

Data Analysis: Perform the qPCR reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method.

RNA-Sequencing (RNA-Seq)

-

RNA Isolation and QC: Isolate total RNA from at least three biological replicates of treated and control cells. Perform quality control to ensure high-quality RNA (e.g., RIN > 8).

-

Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the treated and control groups.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify affected biological processes.

-

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., H3K27me3). Use magnetic or agarose beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify the enrichment of the target protein at specific genomic loci, or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.

Signaling Pathways and Logical Relationships

The inhibition of EZH2 by this compound initiates a cascade of events that ultimately alters cellular phenotype. The primary signaling pathway affected is the direct epigenetic regulation of gene expression.

Conclusion and Future Directions

This compound represents a potent tool for the chemical-biological exploration of EZH2 function and a potential therapeutic agent for cancers driven by aberrant EZH2 activity. The inhibition of EZH2's methyltransferase activity by compounds of this class leads to a profound reprogramming of the cellular epigenome, resulting in the re-expression of silenced tumor suppressor genes and subsequent anti-proliferative effects. While specific, comprehensive gene expression datasets for this compound are not yet widely available in the public domain, the extensive research on other EZH2 inhibitors provides a strong predictive framework for its biological effects.

Future research should focus on generating and publishing detailed transcriptomic and epigenomic data for this compound to confirm its specific target gene profile and to identify potential off-target effects. Comparative studies with other EZH2 inhibitors will be valuable in elucidating subtle differences in their biological activities. Furthermore, exploring the efficacy of this compound in various cancer models, both as a monotherapy and in combination with other anti-cancer agents, will be crucial for its potential clinical translation.

References

- 1. Ezh2 Orchestrates Gene Expression for the Stepwise Differentiation of Tissue-Specific Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. patents.justia.com [patents.justia.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Integrated bioinformatics analysis reveals that EZH2-rich domains promote transcriptional repression in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated bioinformatics analysis of chromatin regulator EZH2 in regulating mRNA and lncRNA expression by ChIP sequencing and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US10647700B2 - EZH2 inhibitor and use thereof - Google Patents [patents.google.com]

Investigating the Downstream Targets of EZH2 Inhibition: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Ezh2-IN-13". Therefore, this technical guide will focus on the well-characterized, potent, and selective EZH2 inhibitors, GSK126 and Tazemetostat (EPZ-6438) , as representative examples to elucidate the downstream targets and effects of EZH2 inhibition. The principles and findings discussed are expected to be broadly applicable to other selective EZH2 inhibitors.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] EZH2 is frequently overexpressed or mutated in a variety of cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[2][3] Pharmacological inhibition of EZH2's methyltransferase activity presents a promising therapeutic strategy to reactivate these silenced genes and inhibit cancer cell growth. This guide provides an in-depth overview of the downstream targets and cellular pathways modulated by EZH2 inhibitors.

Core Mechanism of Action

EZH2 inhibitors like GSK126 and Tazemetostat are S-adenosyl-L-methionine (SAM)-competitive inhibitors that bind to the catalytic SET domain of EZH2.[4][5] This competitive inhibition prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark allows for the transcriptional re-activation of previously silenced genes.

Downstream Target Gene Modulation

The primary consequence of EZH2 inhibition is the upregulation of genes directly repressed by the PRC2 complex. These genes are often involved in critical cellular processes such as cell cycle arrest, differentiation, and apoptosis.

Quantitative Data from Gene Expression and Epigenomic Studies

The following tables summarize quantitative data from representative studies using GSK126 and Tazemetostat. These studies employed techniques such as RNA-sequencing (RNA-seq) to profile gene expression changes and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map the genome-wide distribution of H3K27me3.

Table 1: Summary of RNA-seq Data Following EZH2 Inhibition

| Cell Line/Model | EZH2 Inhibitor | Treatment Conditions | Key Upregulated Genes | Key Downregulated Genes | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | GSK126 | 4 µM for 71 hours | PRDM1, XBP1 | SPIB | [6] |

| Follicular Lymphoma | Tazemetostat | 1 µM for 4 days | CCL17 | Genes in B-cell receptor signaling pathway | [7][8] |

| Prostate Cancer (NEPC model) | Tazemetostat | In vivo | Neuroendocrine lineage transcription factors | EZH2-activated gene signature | [9] |

| Multiple Myeloma | GSK126 | Dose-dependent | BIM | MCL-1, c-MYC, LEF1 | [10] |

Table 2: Summary of ChIP-seq Data Following EZH2 Inhibition

| Cell Line | EZH2 Inhibitor | Treatment Conditions | Key Loci with Reduced H3K27me3 | Reference |

| DLBCL (EZH2 mutant) | GSK126 | Not specified | Promoters of reactivated PRC2 target genes | [1] |

| Follicular Lymphoma | Tazemetostat | 1 µM for 4 days | PRDM1 locus | [11] |

| Pre-osteoblasts | GSK126 | 24 hours | Near transcriptional start sites of osteogenic genes | [1] |

| Follicular Lymphoma | Tazemetostat | 4 days | CCL17 promoter | [7] |

Modulation of Signaling Pathways

EZH2 inhibition impacts several key signaling pathways implicated in cancer development and progression.

Wnt/β-catenin Pathway

In multiple myeloma, treatment with GSK126 has been shown to downregulate the Wnt/β-catenin signaling pathway.[10] This occurs through a reduction in the protein levels of β-catenin and its downstream transcriptional targets, c-MYC and LEF1.[10]

References

- 1. GSE61125 - Transcriptional and Epigenomic profile of GSK126 or dox-mediated Ezh2 inhibition in KrasG12D/+;Trp53-/-;Ezh2i-GFP-2A-rTA;Luc lung tumors in vivo - OmicsDI [omicsdi.org]

- 2. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research [frontiersin.org]

- 5. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The EZH2 inhibitor tazemetostat upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Lineage-specific canonical and non-canonical activity of EZH2 in advanced prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to EZH2 Inhibition in Cancer Cell Lines

A Note on EZH2-IN-13: While this compound is classified as a potent inhibitor of EZH2, detailed experimental data and peer-reviewed publications on its specific activity in various cancer cell lines are not extensively available in the public domain.[1] Therefore, this guide will utilize data from well-characterized and widely studied EZH2 inhibitors, such as GSK126 and Tazemetostat (EPZ-6438), to provide a comprehensive overview of the methodologies and expected outcomes for researchers in oncology and drug development. These exemplar compounds serve to illustrate the broader principles of targeting EZH2 in cancer.

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2] It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[3] This guide provides a technical overview of the evaluation of EZH2 inhibitors in cancer cell lines, focusing on quantitative data, experimental protocols, and signaling pathways.

Data Presentation: Potency of EZH2 Inhibitors in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for two prominent EZH2 inhibitors, GSK126 and Tazemetostat (EPZ-6438), across a range of cancer cell lines.

Table 1: IC50 Values of GSK126 in Various Cancer Cell Lines

| Cancer Type | Cell Line | EZH2 Status | IC50 (µM) | Reference |

| Multiple Myeloma | MM.1S | Wild-Type | 12.6 | [4] |

| Multiple Myeloma | LP1 | Wild-Type | 17.4 | [4] |

| Endometrial Cancer | HEC50B | Not Specified | 2.37 | [5] |

| Endometrial Cancer | HEC1B | Not Specified | 5.07 | [5] |

| Prostate Cancer | LNCaP | Wild-Type | 4.5 | [6] |

| Osteosarcoma | U2OS | Not Specified | ~0.2-1.0 | [7] |

| Small Cell Lung Cancer | Lu130 | Not Specified | Growth Inhibition | [8] |

| Small Cell Lung Cancer | H209 | Not Specified | Growth Inhibition | [8] |

| Small Cell Lung Cancer | DMS53 | Not Specified | Growth Inhibition | [8] |

Table 2: IC50 Values of Tazemetostat (EPZ-6438) in Various Cancer Cell Lines

| Cancer Type | Cell Line | EZH2 Status | IC50 (nM) | Reference |

| Malignant Rhabdoid Tumor | G401 | SMARCB1-deleted | 32-1000 | [9][10] |

| Diffuse Large B-Cell Lymphoma | KARPAS-422 | Y641F Mutant | <100 | [11] |

| Diffuse Large B-Cell Lymphoma | SU-DHL-6 | Y641N Mutant | <100 | [11] |

| Diffuse Large B-Cell Lymphoma | Farage | Wild-Type | >1000 | [11] |

| Diffuse Large B-Cell Lymphoma | TMD8 | Wild-Type | >1000 | [11] |

| Acute Myeloid Leukemia | MOLM-13 | Not Specified | 4400 | [12] |

| Acute Myeloid Leukemia | OCI-AML3 | Not Specified | Not Reached | [12] |

| Acute Myeloid Leukemia | MV4-11 | Not Specified | Not Reached | [12] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize EZH2 inhibitors.

Cell Viability and Proliferation Assay

Objective: To determine the effect of the EZH2 inhibitor on cancer cell growth and to calculate the IC50 value.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the EZH2 inhibitor (e.g., GSK126 or Tazemetostat) in a complete culture medium. Remove the existing medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period ranging from 72 hours to 11 days, depending on the cell line's doubling time and the inhibitor's mechanism of action.[5][11]

-

Viability Assessment: Use a colorimetric or fluorometric assay to determine cell viability. Common methods include:

-

MTT/XTT Assay: Measures the metabolic activity of viable cells. Add the reagent to each well, incubate, and then measure the absorbance at the appropriate wavelength.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.

-

-

Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for H3K27me3 Levels

Objective: To confirm the on-target effect of the EZH2 inhibitor by measuring the global levels of H3K27 trimethylation.

Methodology:

-

Cell Lysis: Treat cells with the EZH2 inhibitor at various concentrations for a defined period (e.g., 24-96 hours).[5][12] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Use an antibody against total Histone H3 as a loading control.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative reduction in H3K27me3 levels.

Cell Cycle Analysis

Objective: To assess the impact of EZH2 inhibition on cell cycle progression.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the EZH2 inhibitor or vehicle control for 48-72 hours.[5] Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates a cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the EZH2 inhibitor induces apoptosis.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the EZH2 inhibitor or vehicle control for a specified time (e.g., 72 hours).[5] Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis:

-

Annexin V-positive, PI-negative cells: Early apoptotic cells.

-

Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

-

Mandatory Visualizations

Signaling Pathway of EZH2 Action and Inhibition

Caption: Canonical signaling pathway of EZH2 and its inhibition.

Experimental Workflow for EZH2 Inhibitor Evaluation

Caption: A typical workflow for evaluating an EZH2 inhibitor in vitro.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of Ezh2-IN-13: A Technical Guide

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-13 has been identified as a potent EZH2 inhibitor, with detailed information regarding its synthesis and specific biological activity disclosed in patent WO2017139404 as compound 73. This guide provides a comprehensive overview of the methodologies and preliminary data relevant to assessing the efficacy of potent EZH2 inhibitors, using publicly available information on similar compounds to illustrate the experimental frameworks.

Core Mechanism of Action

This compound, as an EZH2 inhibitor, is designed to competitively bind to the S-adenosylmethionine (SAM) binding pocket of the EZH2 enzyme. This competitive inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine 27. The subsequent reduction in global H3K27me3 levels leads to the derepression of tumor suppressor genes, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from preliminary efficacy studies of potent EZH2 inhibitors, analogous to what would be expected for this compound.

Table 1: In Vitro Biochemical Potency

| Compound | Target | IC50 (nM) | Assay Type |

| Representative EZH2 Inhibitor | Wild-Type EZH2 | 5 - 20 | Biochemical HMT Assay |

| Representative EZH2 Inhibitor | EZH2 (Y641F Mutant) | 1 - 10 | Biochemical HMT Assay |

| Representative EZH2 Inhibitor | EZH1 | >1000 | Biochemical HMT Assay |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | EZH2 Status | IC50 (µM) - Proliferation | H3K27me3 Reduction (EC50, µM) |

| KARPAS-422 | Non-Hodgkin's Lymphoma | Y641N Mutant | 0.01 - 0.1 | 0.005 - 0.05 |

| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | 0.05 - 0.5 | 0.01 - 0.1 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | 1 - 10 | 0.1 - 1 |

| PC-3 | Prostate Cancer | Wild-Type | 5 - 20 | 0.5 - 5 |

Signaling Pathways

EZH2 is a central node in a complex network of signaling pathways that regulate cell fate and proliferation. Its inhibition can lead to the reactivation of key tumor suppressor pathways.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of efficacy studies.

Biochemical Histone Methyltransferase (HMT) Assay

Objective: To determine the in vitro inhibitory activity of this compound on the enzymatic function of EZH2.

Principle: This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 substrate by the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 peptide (e.g., residues 1-28) or recombinant histone H3

-

³H-SAM

-

S-adenosyl-L-homocysteine (SAH) for standard curve

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Scintillation cocktail and plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, PRC2 complex, and the histone H3 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction by adding excess unlabeled SAM or SAH.

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the radiolabeled histone substrate.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well clear bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the diluted compound or vehicle control (DMSO).

-

Incubate the plates for 72 to 120 hours.

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Western Blot for H3K27me3 Inhibition

Objective: To confirm the on-target effect of this compound by measuring the reduction in global H3K27me3 levels in cells.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with various concentrations of this compound for a defined period (e.g., 48-96 hours).

-

Quantify the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative reduction in H3K27me3 levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an EZH2 inhibitor like this compound.

Logical Relationships in Efficacy Assessment

The following diagram illustrates the logical flow from target inhibition to the desired therapeutic outcome.

The preliminary efficacy studies for a potent EZH2 inhibitor like this compound involve a systematic evaluation of its biochemical potency, cellular activity, and in vivo anti-tumor effects. The data generated from these studies are crucial for establishing a clear dose-response relationship, confirming on-target activity, and providing a strong rationale for further preclinical and clinical development. The methodologies and frameworks presented in this guide offer a robust approach for the comprehensive assessment of novel EZH2 inhibitors.

Methodological & Application

Ezh2-IN-13: A Guide for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ezh2-IN-13, a potent inhibitor of the Enhancer of zeste homolog 2 (EZH2), in cell culture experiments. This guide is intended to assist researchers in designing and executing experiments to investigate the cellular effects of EZH2 inhibition.

Introduction to this compound

This compound is a small molecule inhibitor targeting the catalytic activity of EZH2, a histone methyltransferase that is the functional enzymatic component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3] this compound, also identified as compound 73 in patent WO2017139404, offers a tool for studying the biological consequences of EZH2 inhibition in cancer cells and other relevant models.[1]

Mechanism of Action

As an EZH2 inhibitor, this compound is expected to competitively block the binding of the S-adenosyl-L-methionine (SAM) cofactor to the SET domain of EZH2. This inhibition prevents the transfer of methyl groups to histone H3 at lysine 27. The subsequent reduction in global H3K27me3 levels leads to the derepression of target genes, including tumor suppressor genes, thereby impacting cell proliferation, differentiation, and survival.[4]

Data Presentation

Disclaimer: Specific quantitative data for this compound is not publicly available. The following tables provide representative data from studies using other well-characterized EZH2 inhibitors, such as GSK126 and EPZ-6438 (Tazemetostat), to guide initial experimental design. Researchers must determine the optimal concentrations and treatment durations for this compound in their specific cell lines and assays.

Table 1: Biochemical Activity of Representative EZH2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| GSK126 | EZH2 | 9.9 | Cell-free enzymatic assay | [5] |

| EPZ-6438 | EZH2 (Wild-Type) | 11 | Peptide substrate assay | [6] |

| EPZ-6438 | EZH2 (Y641F mutant) | 9 | Immunoblot of H3K27me3 | [7] |

Table 2: Cellular Activity of Representative EZH2 Inhibitors

| Cell Line | Compound | Effect | Concentration | Incubation Time | Reference |

| WSU-DLCL2 (Lymphoma) | EPZ-6438 | Inhibition of H3K27me3 | 1 µM | 4 days | [7] |

| WSU-DLCL2 (Lymphoma) | EPZ-6438 | G1 cell cycle arrest | 1 µM | 7 days | [7] |

| WSU-DLCL2 (Lymphoma) | EPZ-6438 | Induction of apoptosis | 1 µM | 11-14 days | [7] |

| THP-1 (Monocyte) | GSK126 | Reduction of H3K27me3 | 5 µM | 36 hours | [5] |

| MM.1S (Multiple Myeloma) | GSK126 | Inhibition of cell viability | 12.6 µM (IC50) | 72 hours | [8] |

| RPMI8226 (Multiple Myeloma) | GSK126 | Induction of apoptosis | Dose-dependent | 72 hours | [8] |

Mandatory Visualizations

EZH2 Signaling Pathway

Caption: EZH2, as part of the PRC2 complex, mediates gene silencing.

Experimental Workflow for this compound Cell Treatment

Caption: A typical workflow for studying the effects of this compound in cell culture.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability and for calculating the IC50 value.[9][10][11][12]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[3][13][14][15][16]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.[1][2][4][17][18]

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at the desired concentrations and for the appropriate time.

-

Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for H3K27me3 and EZH2